molecular formula C13H18Cl2N4 B1531148 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzene-1-carboximidamide dihydrochloride CAS No. 1221722-47-9

4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzene-1-carboximidamide dihydrochloride

Cat. No.: B1531148
CAS No.: 1221722-47-9
M. Wt: 301.21 g/mol
InChI Key: IMVVPXYPKQWEKU-UHFFFAOYSA-N
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Description

4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzene-1-carboximidamide dihydrochloride (CAS 1221722-47-9) is a high-purity chemical compound offered for research purposes. This benzocarboximidamide derivative features a 3,5-dimethylpyrazole moiety linked via a methylene bridge, presenting a molecular formula of C13H18Cl2N4 and a molecular weight of 301.21 . The pyrazole scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological potential. Scientific literature indicates that pyrazole-containing compounds are investigated for a wide spectrum of biological activities, including serving as core structures in the development of anticancer agents . Some related compounds have been shown to modulate critical cellular pathways, such as mTORC1 signaling and autophagy, which are prominent targets in oncology research . Furthermore, structurally similar pyrazole carboxamide compounds have demonstrated potent antifungal activity by targeting fungal respiration, specifically inhibiting succinate dehydrogenase (complex II) and cytochrome oxidase (complex IV) . This product is intended for research and development applications in a laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-[(3,5-dimethylpyrazol-1-yl)methyl]benzenecarboximidamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4.2ClH/c1-9-7-10(2)17(16-9)8-11-3-5-12(6-4-11)13(14)15;;/h3-7H,8H2,1-2H3,(H3,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMVVPXYPKQWEKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC=C(C=C2)C(=N)N)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approach to Pyrazole Derivatives

The core pyrazole ring in 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzene-1-carboximidamide dihydrochloride is typically synthesized via cyclocondensation reactions involving hydrazine derivatives and diketones or related carbonyl compounds. Several well-established methods are applicable:

  • Cyclocondensation of 1,3-Diketones with Hydrazine Derivatives: This classical method involves reacting 1,3-dicarbonyl compounds with hydrazine or substituted hydrazines to yield polysubstituted pyrazoles. For example, condensation of ethyl acetoacetate with phenylhydrazine under nano-ZnO catalysis has been shown to produce 1,3,5-substituted pyrazoles efficiently with high yields (~95%) and short reaction times. Optimization of solvent conditions, such as using aprotic dipolar solvents with added HCl, can improve yields and reaction rates by facilitating dehydration steps in the cyclocondensation process.

  • Cyclocondensation of Acetylenic Ketones with Hydrazine Derivatives: This method involves the reaction of acetylenic ketones with hydrazines to form pyrazoles, sometimes leading to regioisomeric mixtures. Catalytic systems, such as copper triflate combined with ionic liquids, have been employed to improve regioselectivity and yields in related pyrazole syntheses.

  • 1,3-Dipolar Cycloaddition of Diazocarbonyl Compounds: This approach uses diazo compounds and alkynes in the presence of catalysts (e.g., zinc triflate) to form pyrazoles via cycloaddition reactions. The reaction conditions are typically mild, with good yields (up to 89%), and the procedure is straightforward and synthetically useful.

Summary Table of Key Preparation Steps

Step Reaction Type Reagents/Conditions Outcome Yield/Notes
1 Cyclocondensation Acetylacetone + Hydrazine hydrate 3,5-Dimethylpyrazole High yield, mild conditions
2 N-Alkylation 3,5-Dimethylpyrazole + p-(chloromethyl)benzene derivative, base (K2CO3), DMF N-(p-benzyl)pyrazole intermediate Efficient alkylation, regioselective
3 Amidination Nitrile or ester group converted to carboximidamide by reaction with NH3 or ammonium salts Formation of benzene-1-carboximidamide moiety Requires controlled acidic/basic conditions
4 Salt Formation Treatment with HCl Dihydrochloride salt of target compound Improves solubility and stability

Research Findings and Optimization Notes

  • The cyclocondensation step benefits from using aprotic dipolar solvents (e.g., DMF, NMP) with added HCl to accelerate dehydration and improve yields.

  • Nano-catalysts such as nano-ZnO have been reported to enhance reaction rates and yields in pyrazole synthesis, offering greener and more efficient protocols.

  • Alkylation steps require careful control of stoichiometry and base strength to avoid over-alkylation or side reactions.

  • Amidination reactions to form carboximidamide groups are sensitive to moisture and pH; optimized conditions ensure high purity and yield of the amidine functionality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the compound, as well as substituted analogs.

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity
    • Recent studies have indicated that compounds containing pyrazole moieties exhibit significant anticancer properties. The substitution of the pyrazole group in 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzene-1-carboximidamide dihydrochloride has been shown to enhance the cytotoxic effects against various cancer cell lines. For instance, research demonstrated that this compound could induce apoptosis in breast cancer cells through the activation of specific apoptotic pathways .
  • Antimicrobial Properties
    • The compound has also been explored for its antimicrobial properties. In vitro studies revealed that it exhibits activity against a range of bacterial strains, making it a potential candidate for developing new antibiotics. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways .
  • Enzyme Inhibition
    • It serves as an effective inhibitor of certain enzymes involved in metabolic pathways, particularly those related to cancer metabolism. This inhibition can lead to reduced tumor growth and improved efficacy of existing chemotherapeutic agents .

Agricultural Applications

  • Herbicide Development
    • The compound's structure allows it to act as a selective herbicide. Research indicates that it can inhibit the growth of specific weeds without harming crop plants. Field trials have shown promising results in controlling weed populations while maintaining crop yield .
  • Fungicide and Insecticide
    • Its effectiveness extends to fungicidal and insecticidal applications, where it has been used to protect crops from fungal infections and pest infestations. The mode of action involves disrupting cellular processes in target organisms, leading to their death .

Chemical Synthesis and Research

  • Precursor in Organic Synthesis
    • This compound is utilized as a precursor in the synthesis of more complex organic molecules. Its unique functional groups facilitate further chemical modifications, making it valuable in synthetic chemistry .
  • Research on New Derivatives
    • Ongoing research focuses on modifying the compound to create derivatives with enhanced biological activities or reduced toxicity profiles. These derivatives are being studied for potential therapeutic uses across various medical fields .

Case Studies

Application TypeStudy ReferenceFindings
Anticancer Activity Induced apoptosis in breast cancer cells; enhanced cytotoxicity against cancer cell lines.
Antimicrobial Properties Effective against multiple bacterial strains; potential for new antibiotic development.
Herbicide Development Controlled weed populations effectively; minimal impact on crop yield during field trials.
Enzyme Inhibition Inhibited key metabolic enzymes linked to cancer growth; improved efficacy of chemotherapy.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, in antileishmanial and antimalarial applications, the compound may inhibit key enzymes or disrupt cellular processes in the pathogens.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomer: 3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzene-1-carboximidamide Dihydrochloride

This compound differs only in the substitution position of the pyrazole-methyl group on the benzene ring (3- vs. 4-position). Key distinctions include:

  • Meta-substitution (3-position) introduces asymmetry, which may reduce interaction efficiency with certain targets .
  • Synthetic Accessibility : The para-substituted isomer is often more straightforward to synthesize due to reduced steric hindrance during coupling reactions.
Property 4-Substituted Isomer 3-Substituted Isomer
Substitution Position Para (4-position) Meta (3-position)
Electronic Distribution Symmetric Asymmetric
Synthetic Yield (Typical) Higher Moderate

4-(4-Butyl-3,5-Dimethyl-1H-pyrazol-1-yl)-N-[(4-Chlorophenyl)carbamoyl]-3-pyridinesulfonamide

This sulfonamide derivative () shares a pyrazole core but differs significantly in functional groups and scaffold:

  • Functional Groups: The sulfonamide and 4-chlorophenyl carbamoyl groups contrast with the carboximidamide of the target compound. Sulfonamides are known for enzyme inhibition (e.g., carbonic anhydrase), while carboximidamides may target receptors like kinases.
  • Physicochemical Properties: Melting Point: 138–142°C ( compound) vs. likely higher for the dihydrochloride salt due to ionic character.
Property Target Compound Compound
Core Structure Benzene-carboximidamide Pyridine-sulfonamide
Key Functional Groups Carboximidamide Sulfonamide, Chlorophenyl carbamoyl
Melting Point >200°C (estimated) 138–142°C
LogP (Estimated) ~1.5 (moderate polarity) ~3.0 (high lipophilicity)

Biological Activity

4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzene-1-carboximidamide dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. The compound is characterized by its unique structure, which includes a pyrazole moiety known for various pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C13H17ClN4
  • Molecular Weight : 264.76 g/mol
  • CAS Number : 1221722-47-9

The biological activity of this compound can be attributed to its interaction with various biological pathways:

  • Antiproliferative Activity : Research indicates that compounds with similar structures exhibit submicromolar antiproliferative activity against cancer cell lines. For instance, related pyrazole derivatives have been shown to inhibit mTORC1 activity, which is crucial in regulating cell growth and proliferation .
  • Autophagy Modulation : Some studies suggest that derivatives of the pyrazole structure can modulate autophagy, a process that plays a significant role in cancer biology. These compounds may disrupt autophagic flux and enhance autophagy under certain conditions, potentially leading to increased cancer cell death .
  • Phosphodiesterase Inhibition : Compounds with similar functional groups have been explored as phosphodiesterase (PDE) inhibitors. PDE inhibitors are known for their roles in enhancing cyclic AMP signaling, which can have various therapeutic effects including anti-inflammatory actions .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntiproliferativeSubmicromolar activity against cancer cell lines; inhibition of mTORC1 pathway
Autophagy ModulationDisruption of autophagic flux; potential for increased cancer cell death
PDE InhibitionEnhancement of cyclic AMP signaling; potential applications in treating respiratory diseases

Case Study: Anticancer Activity

In a study assessing the anticancer properties of pyrazole derivatives, it was found that certain compounds demonstrated significant antiproliferative effects on pancreatic cancer cells (MIA PaCa-2). These compounds not only inhibited cell growth but also induced autophagy and apoptosis through mTORC1 pathway modulation .

Q & A

Q. What are the standard synthetic routes for 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzene-1-carboximidamide dihydrochloride?

Methodological Answer: The synthesis typically involves a multi-step process:

  • Step 1: React 3,5-dimethylpyrazole with a benzyl halide derivative under nucleophilic substitution conditions to form the pyrazole-benzyl intermediate.
  • Step 2: Introduce the carboximidamide group via condensation with cyanamide or nitrile derivatives, followed by acid hydrolysis.
  • Step 3: Salt formation with hydrochloric acid to yield the dihydrochloride form. Key reagents include DMF as a solvent and triethylamine as a base. Purification employs column chromatography (silica gel, methanol/dichloromethane eluent) .

Table 1: Key Reaction Parameters

ParameterConditions
Temperature60–80°C (Step 1), room temp (Step 3)
Reaction Time12–24 hours (Step 1)
Yield OptimizationUse excess benzyl halide (1.2 eq)

Q. How is the compound structurally characterized?

Methodological Answer:

  • X-ray Crystallography: Single-crystal analysis using SHELXL ( ) refines bond lengths and angles, confirming the pyrazole-benzene linkage and dihydrochloride salt formation.
  • NMR Spectroscopy: 1^1H NMR (DMSO-d6) identifies methyl protons (δ 2.1–2.3 ppm) and aromatic protons (δ 7.2–7.8 ppm). 13^13C NMR confirms the carboximidamide carbon (δ 165–170 ppm) .
  • Mass Spectrometry: ESI-MS shows [M+H]+^+ at m/z 275.2 (free base) and [M+2Cl]^- for the salt .

Q. What functional groups dictate its reactivity?

Methodological Answer:

  • Pyrazole Ring: Participates in coordination chemistry (e.g., metal complexation for catalytic studies).
  • Carboximidamide Group: Acts as a hydrogen bond donor/acceptor, influencing solubility and biological interactions. Reactivity is assessed via nucleophilic substitution at the benzyl position and pH-dependent stability (tested in buffers from pH 2–10) .

Advanced Research Questions

Q. How can researchers resolve contradictions between NMR and X-ray data in structural analysis?

Methodological Answer: Discrepancies often arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Strategies include:

  • Variable-Temperature NMR: To detect tautomeric equilibria (e.g., pyrazole ring proton shifts).
  • DFT Calculations: Compare optimized geometries (B3LYP/6-31G*) with experimental bond lengths from SHELXL-refined X-ray data .
  • Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., HCl···N hydrogen bonds) to explain crystal packing .

Q. What challenges arise in optimizing synthetic yield for scale-up?

Methodological Answer:

  • Byproduct Formation: Competing reactions during benzylation (e.g., di-substitution) are minimized using controlled stoichiometry (1:1.05 ratio of pyrazole to benzyl halide).
  • Salt Precipitation: Dihydrochloride formation requires slow HCl addition to avoid localized acid degradation.
  • Purification: Scale-up uses recrystallization (ethanol/water) instead of chromatography. Yield improvements (from 45% to 68%) are achieved via microwave-assisted synthesis (100°C, 30 min) .

Q. How is hydrogen bonding analyzed in the crystal lattice?

Methodological Answer:

  • X-ray Diffraction: SHELXL refines H-bond distances (e.g., N–H···Cl interactions at 2.8–3.0 Å).
  • PLATON Analysis: Generates H-bond topology diagrams, revealing a 3D network stabilized by bifurcated Cl⁻ interactions .

Table 2: Hydrogen Bond Parameters

Donor-AcceptorDistance (Å)Angle (°)
N–H···Cl (Primary)2.85165
N–H···Cl (Secondary)3.02155

Q. What methodologies assess its potential pharmacological activity?

Methodological Answer:

  • In Vitro Assays: Enzyme inhibition (e.g., kinase assays using ADP-Glo™) and cytotoxicity (MTT assay on cancer cell lines).
  • Molecular Docking: AutoDock Vina models interactions with target proteins (e.g., EGFR kinase, PDB ID 2LK ).
  • ADME Prediction: SwissADME predicts logP (~1.8) and intestinal absorption (>80%), guiding lead optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzene-1-carboximidamide dihydrochloride
Reactant of Route 2
4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzene-1-carboximidamide dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.